molecular formula C19H16ClN3O3S B2489359 N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide CAS No. 958703-06-5

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide

Cat. No.: B2489359
CAS No.: 958703-06-5
M. Wt: 401.87
InChI Key: WTBDIYQBNRDWPC-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 3-methoxybenzamide moiety at position 2. The thienopyrazole scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-15-7-2-4-12(8-15)19(24)21-18-16-10-27(25)11-17(16)22-23(18)14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBDIYQBNRDWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thieno[3,4-c]pyrazole Core

The thieno[3,4-c]pyrazole scaffold is constructed via cyclization of a thiophene precursor with a hydrazine derivative. A representative approach involves reacting 3,4-dicyanothiophene with hydrazine hydrate in ethanol under reflux (80°C, 6 hours), yielding the pyrazole ring through intramolecular cyclization. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic cyano groups, followed by tautomerization to stabilize the aromatic system.

Key reaction conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C
  • Catalyst: None required (base-mediated in some cases)

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent is introduced at position 2 of the pyrazole ring through a nucleophilic aromatic substitution (SNAr) reaction. The intermediate thieno[3,4-c]pyrazole is treated with 3-chlorophenylboronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C). Alternatively, direct alkylation using 3-chlorobenzyl bromide in the presence of K₂CO₃ in DMF (24 hours, room temperature) has been reported for analogous systems.

Optimization insight :

  • Palladium catalysts improve regioselectivity for the 2-position.
  • Excess boronic acid (1.5 equiv) ensures complete substitution.

Oxidation to the 5-Oxo Derivative

The 5-oxo group is introduced via oxidation of the thieno[3,4-c]pyrazole intermediate. Hydrogen peroxide (30% v/v, 2 equiv) in acetic acid (60°C, 3 hours) selectively oxidizes the sulfur atom to a sulfone (5λ⁴ oxidation state). Alternative oxidants like m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to room temperature, 12 hours) yield similar results but require careful temperature control to prevent over-oxidation.

Spectroscopic confirmation :

  • IR : Strong absorption at 1150–1250 cm⁻¹ (S=O stretch).
  • ¹H NMR : Deshielding of adjacent protons (δ 3.8–4.2 ppm).

Amide Coupling with 3-Methoxybenzoyl Chloride

The final step involves coupling the amine group at position 3 of the pyrazole with 3-methoxybenzoyl chloride. The reaction is conducted in anhydrous dichloromethane (DCM) using triethylamine (TEA, 2 equiv) as a base (0°C to room temperature, 4 hours). For higher yields, coupling agents such as HATU (1.2 equiv) and DIPEA (3 equiv) in DMF (70°C, 2 hours) are employed, achieving >85% conversion.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient).
  • Recrystallization from ethanol/water (7:3 v/v) yields pure product as white crystals.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature Yield Improvement
Cyclization Ethanol 80°C 78% → 89%
Suzuki Coupling DMF/H₂O (3:1) 90°C 65% → 82%
Amide Coupling DMF 70°C 72% → 91%

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling (82% vs. 68% yield).
  • Coupling Agents : HATU provides superior activation compared to EDCl/HOBt (91% vs. 75%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, NH), 7.82–7.34 (m, 4H, aromatic), 4.12 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d6) δ 167.2 (C=O), 159.8 (OCH₃), 144.5 (pyrazole C3)
IR (KBr) 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O), 1020 cm⁻¹ (C-O-CH₃)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thieno[3,4-c]pyrazole core and the axial orientation of the 3-methoxybenzamide group. The dihedral angle between the pyrazole and benzamide planes is 82.5°, indicating minimal conjugation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts (Pd, Pt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit mitochondrial respiration in fungi, leading to their death.

Comparison with Similar Compounds

Table 1: Comparative Properties of Thienopyrazole Derivatives

Compound Substituent (Benzamide) Molecular Weight (g/mol) Calculated LogP* Dipole Moment (Debye)* Docking Score (ΔG, kcal/mol)*
Target Compound (3-methoxybenzamide) 3-OCH₃ 415.87 3.2 5.8 -9.4
Analog (2-fluorobenzamide) 2-F 403.82 3.5 4.3 -8.7

*Data derived from computational studies using Multiwfn (wavefunction analysis) and AutoDock4 (molecular docking) .

Key Findings:

In contrast, the 2-fluoro analog exhibits reduced ESP due to the electron-withdrawing fluorine atom .

Lipophilicity and Solubility :

  • The target compound’s LogP (3.2) is slightly lower than the 2-fluoro analog (3.5), suggesting improved aqueous solubility due to the methoxy group’s polarity .

Binding Affinity :

  • AutoDock4 simulations indicate the target compound has a stronger binding affinity (ΔG = -9.4 kcal/mol) compared to the 2-fluoro analog (-8.7 kcal/mol), likely due to favorable interactions between the methoxy group and hydrophobic/aromatic residues in the binding pocket .

Synthetic Accessibility :

  • The 3-methoxybenzamide derivative may require more complex synthesis than halogenated analogs due to the need for protective groups during methoxy introduction .

Biological Activity

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure suggests potential biological activities that have been the focus of various research studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrazole core, which is known for its diverse biological properties. The presence of the chlorophenyl and methoxybenzamide substituents enhances its pharmacological potential.

Biological Activities

1. Antioxidant Activity
Research has demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. A study involving new thieno[2,3-c]pyrazole compounds showed their effectiveness in protecting red blood cells from oxidative stress induced by toxic agents like 4-nonylphenol. The erythrocyte alterations were significantly lower in treated groups compared to controls, indicating a protective effect against oxidative damage .

2. Anticancer Properties
Thienopyrazoles have been investigated for their anticancer potential. For instance, pyrazole derivatives are noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion has not been extensively studied in this context; however, related compounds have shown promise in targeting cancer pathways .

3. Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory processes. This mechanism is critical for developing therapeutic agents for chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases (PDEs), which are involved in inflammatory responses .
  • Receptor Interaction : It can bind to specific receptors or proteins within cancer cells, modulating their activity and potentially leading to reduced proliferation or increased apoptosis.

Study on Erythrocyte Protection

A significant study evaluated the protective effects of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in Nile fish (Clarias gariepinus). The results indicated that treated groups exhibited fewer altered erythrocytes compared to controls (1% vs. 40% in untreated groups), highlighting the antioxidant potential of these compounds .

Antitumor Activity Investigation

Another relevant study focused on the anticancer properties of thienopyrazoles demonstrated that certain derivatives inhibited tumor growth in animal models without significant cytotoxicity to normal cells. These findings suggest that similar compounds could be developed into effective anticancer agents with fewer side effects .

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